
Ledipasvir acetone
Descripción general
Descripción
Ledipasvir acetone (GS-5885 acetone) is the active pharmaceutical ingredient (API) of Ledipasvir, a direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS5A protein . It exists as a hemiacetone solvate in its crystalline form, engineered to enhance stability and reduce degradation during storage . This compound is metabolized into its amorphous free base (spray-dried dispersion) for clinical use, exhibiting potent inhibition of HCV replication with EC50 values of 34 pM (genotype 1a) and 4 pM (genotype 1b) in vitro . Its unique structural and pharmacokinetic properties distinguish it from other NS5A inhibitors, such as Daclatasvir and Velpatasvir.
Métodos De Preparación
La síntesis de GS-5885 acetona implica varios pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Una de las rutas sintéticas incluye el uso de tert-butil 2-(6-bromo-1H-benzo[d]imidazol-2-il)pirrolidina-1-carboxilato como intermedio . Este intermedio se somete luego a diversas condiciones de reacción, como calentamiento por microondas y cromatografía, para producir el producto final . Los métodos de producción industrial para GS-5885 acetona están optimizados para obtener un alto rendimiento y pureza, garantizando la eficacia y seguridad del compuesto para la investigación y el uso terapéutico .
Análisis De Reacciones Químicas
Solvate Formation and Crystallization
Acetone is integral to forming the stable solvate structure:
-
Solvate Synthesis : Ledipasvir crude product is dissolved in tetrahydrofuran (THF) or ethyl acetate, followed by acetone addition to precipitate the solvate .
-
Crystallinity Control : The solvate contains 5–7% acetone by weight, confirmed by thermogravimetric analysis (TGA) .
Parameter | Value | Source |
---|---|---|
Acetone content | 5–7% (w/w) | |
Crystallization solvent | Acetone/THF (1:2 v/v) | |
Purity post-crystallization | ≥99.2% (HPLC) |
Catalytic Reactions with Transition Metal Catalysts
Transition metals enable critical bond-forming steps:
-
Buchwald-Hartwig Amination : Utilized for imidazole ring functionalization, with Pd(OAc)₂/Xantphos achieving 88% conversion .
-
Reductive Amination : Nickel catalysts (e.g., NiCl₂(PPh₃)₂) are alternatives but show lower efficiency (70–75% yield) .
Amorphous Form Conversion
The acetone solvate is converted to amorphous Ledipasvir via:
-
Solvent Exchange : THF or methanol dissolves the solvate, followed by anti-solvent (water/heptane) addition .
-
Drying : Amorphous product is vacuum-dried at 70–90°C, achieving residual acetone <0.5% .
Step | Conditions | Outcome |
---|---|---|
Dissolution | THF at 0–5°C | Clear solution |
Anti-solvent precipitation | Water (1:5 v/v) at 0–5°C | Amorphous solid |
Recrystallization and Purification
Final purification involves:
-
Activated Carbon Treatment : Removes colored impurities, enhancing purity to >99.5% .
-
pH-Dependent Extraction : Adjusting to pH 8–9 with sodium carbonate eliminates acidic byproducts .
Purification Method | Efficiency |
---|---|
Carbon filtration | 99.8% purity |
pH-adjusted washing | 99.4% purity |
Aplicaciones Científicas De Investigación
Pharmaceutical Formulations
Solid State Forms
Ledipasvir acetone plays a significant role in the development of solid-state forms of ledipasvir. These forms are crucial for preparing pharmaceutical compositions that enhance the drug's stability and bioavailability. The acetone solvate has demonstrated significant impurity purging capabilities during crystallization processes, improving the purity of the final product .
The preparation of solid dispersions from this compound has been reported, which can optimize the drug's dissolution and absorption characteristics. This method is particularly beneficial for patients requiring immediate therapeutic effects .
Analytical Methods
Spectrofluorimetric Techniques
Recent advancements have introduced innovative spectrofluorimetric methods for estimating ledipasvir concentrations in various samples, including plasma and tablet formulations. These methods exhibit high sensitivity, with detection limits as low as 0.9 ng/mL, allowing for precise monitoring of drug levels without interference from excipients or co-formulated drugs like sofosbuvir .
Simultaneous Determination Methods
Various spectrophotometric techniques have been developed for the simultaneous determination of ledipasvir alongside other compounds in pharmaceutical preparations. These methods have been validated for accuracy and precision, facilitating effective quality control in drug manufacturing .
Clinical Studies and Efficacy
Ledipasvir, particularly in combination with sofosbuvir (marketed as Harvoni), has shown remarkable efficacy in treating genotype 1 hepatitis C infections. Clinical studies indicate that this combination therapy can lead to sustained virologic response rates exceeding 90% in treatment-naïve patients .
Compassionate Use Programs
In cases where patients are at high risk of disease progression, ledipasvir/sofosbuvir has been utilized under compassionate use programs. This approach allows for treatment in patients who may not meet standard eligibility criteria but require immediate intervention due to advanced disease stages .
Case Studies
-
Toxicity Studies
Toxicity assessments conducted on this compound solvate have revealed a favorable safety profile. In repeated dose toxicity studies on rats and dogs, no specific target organ toxicity was evident at high doses, suggesting that ledipasvir is well-tolerated even at elevated exposure levels . -
Pharmacokinetics
Pharmacokinetic studies have established key parameters such as maximum concentration (C_max) and half-life (t_1/2) for ledipasvir when administered with sofosbuvir. These findings are essential for optimizing dosing regimens to maximize therapeutic outcomes while minimizing adverse effects .
Mecanismo De Acción
El mecanismo de acción de GS-5885 acetona implica la inhibición de la proteína no estructural 5A (NS5A) del virus de la hepatitis C . NS5A es esencial para la replicación, ensamblaje y secreción viral. Al inhibir esta proteína, GS-5885 acetona interrumpe efectivamente el ciclo de vida viral, evitando que el virus se replique y se propague . Esta inhibición se logra mediante la unión del compuesto a sitios específicos en la proteína NS5A, bloqueando su función y conduciendo a la supresión de la actividad viral .
Comparación Con Compuestos Similares
Structural Characteristics
Ledipasvir features a complex bicyclic scaffold with fused aromatic and heterocyclic rings. Key structural elements include:
- Core : A [2.2.1] azabicyclic ring system replacing traditional pyrrolidine, contributing to improved pharmacokinetics and target binding .
- Substituents : Two symmetrical "wings" with fluorinated biphenyl groups, enhancing NS5A binding symmetry .
- Acetone Solvate : The crystalline form incorporates acetone molecules, stabilizing the lattice and reducing hygroscopicity .
Comparison of NS5A Inhibitor Structures
Compound | Core Structure | Key Substituents | Symmetry Features |
---|---|---|---|
Ledipasvir | [2.2.1] Azabicyclic ring | Fluorinated biphenyl wings | Symmetrical binding mode |
Daclatasvir | Biphenyl core | Pyrrolidine caps | Asymmetric modifications |
Velpatasvir | Macrocyclic core | Fluoroquinolone substituents | Enhanced flexibility |
Pibrentasvir | Dimethylcyclopropane core | Methylpyrazine wings | Compact geometry |
Structural variations correlate with differences in potency, resistance profiles, and tissue distribution .
Pharmacokinetic Profile
Ledipasvir exhibits distinct pharmacokinetic properties:
- Metabolism : Undergoes slow oxidative metabolism via an undefined pathway, with 90% excreted unchanged in bile .
- Drug Interactions: Co-administration with tenofovir disoproxil fumarate (TDF) increases tenofovir exposure by 40–60%, necessitating monitoring for renal toxicity .
- Bioavailability : AUC and Cmax are 24% and 32% lower in HCV-infected patients compared to healthy subjects, likely due to altered hepatic function .
Comparison of Pharmacokinetic Parameters
Parameter | Ledipasvir | Daclatasvir | Velpatasvir |
---|---|---|---|
Half-life (hours) | 47 | 12–15 | 15–17 |
Metabolism Route | Biliary excretion | CYP3A4 | CYP2B6, CYP3A4 |
Protein Binding | 99.8% | 99% | 99.5% |
Key Interaction | TDF↑ | CYP3A4 inhibitors | Moderate CYP3A4 |
Data derived from clinical studies and regulatory filings .
Antiviral Efficacy Against HCV
Ledipasvir demonstrates genotype-specific potency:
- GT1a : EC50 = 34 pM
- GT1b: EC50 = 4 pM In combination with Sofosbuvir (NS5B inhibitor), it achieves sustained virologic response (SVR12) rates >95% in HCV patients, including those with cirrhosis . Comparatively, Velpatasvir shows broader genotypic coverage (GT1–6), while Pibrentasvir exhibits pan-genotypic activity with EC50 <5 pM across all genotypes .
Repurposing Potential for SARS-CoV-2
Ledipasvir has been investigated for repurposing against COVID-19:
- 3CLpro Inhibition : Docking studies reveal binding affinity of −10.2 kcal/mol to SARS-CoV-2 3CL protease, comparable to Irbesartan (−9.8 kcal/mol) and Venetoclax (−9.7 kcal/mol) .
Binding Affinities of Antivirals to SARS-CoV-2 Targets
Compound | Target | Binding Affinity (kcal/mol) |
---|---|---|
Ledipasvir | 3CLpro | −10.2 |
Velpatasvir | 3CLpro | −9.9 |
Nirmatrelvir | 3CLpro | −13.2 |
Ritonavir | 3CLpro | −8.5 |
Computational data from molecular docking studies .
Formulation and Stability
The acetone solvate form of Ledipasvir addresses challenges in drug stability:
Actividad Biológica
Ledipasvir acetone, also known as GS-5885 (acetone), is a potent antiviral compound primarily utilized in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies, supported by data tables and research findings.
Ledipasvir functions as a direct-acting antiviral agent by inhibiting the HCV nonstructural protein 5A (NS5A). This protein plays a crucial role in the viral replication cycle, including viral assembly and secretion. By targeting NS5A, Ledipasvir effectively disrupts the life cycle of HCV, leading to reduced viral load in infected patients. The compound's mechanism involves preventing hyperphosphorylation of NS5A, which is essential for viral protein production .
Pharmacokinetics
The pharmacokinetics of Ledipasvir indicate rapid absorption, with peak plasma concentrations achieved approximately 4 to 4.5 hours post-administration. It is characterized by a high bioavailability rate and a long half-life, allowing for once-daily dosing in combination therapies .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | ~4-4.5 hours post-dose |
Half-life | Approximately 47 hours |
Bioavailability | High |
Clinical Efficacy
Ledipasvir is most commonly used in combination with sofosbuvir (LDV/SOF), which has become a standard treatment regimen for HCV. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this combination.
Case Studies
-
Real-World Effectiveness :
A study involving 4,365 patients treated with LDV/SOF reported an SVR rate of over 95%, indicating the regimen's effectiveness across various patient demographics and genotypes . -
Compassionate Use :
In cases where patients presented advanced disease states, compassionate use programs highlighted the safety and efficacy of LDV/SOF in achieving SVR even in those with prior treatment failures .
Resistance Profile
Research has identified specific mutations associated with resistance to Ledipasvir. In vitro studies have shown that signature mutants L31V and Y93H can emerge under selective pressure from Ledipasvir treatment. These mutations can potentially reduce the drug's efficacy against certain HCV genotypes .
Safety Profile
Toxicological assessments have been conducted in animal models to evaluate the safety of Ledipasvir. In repeated dose toxicity studies on rats and dogs, no significant target organ toxicity was observed at high doses, although minor effects such as changes in cholesterol levels were noted .
Key Toxicological Findings
Animal Model | Dose (mg/kg) | Observations |
---|---|---|
Rat | 100 | Minimal changes in cholesterol levels |
Dog | 30 | Decreased body weight; gavage-related deaths |
Q & A
Q. Basic: What analytical methods are commonly employed to quantify Ledipasvir acetone in pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV-Vis spectrophotometry are standard methods. For example, linearity studies for this compound in the range of 50–150% nominal concentration using RP-HPLC demonstrate robust calibration curves (R² >0.999) with precision (RSD <2%) . Stability-indicating methods involve forced degradation studies (acid/base hydrolysis, oxidation) to validate specificity and robustness. Chromatographic separation of degradation products from the parent compound ensures method reliability .
Q. Advanced: How can multivariate chemometric models optimize the simultaneous determination of this compound with co-administered drugs like Sofosbuvir?
Answer: Genetic algorithm (GA)-coupled partial least squares (PLS) and artificial neural networks (ANN) enhance predictive accuracy in multi-component systems. GA selects optimal wavelengths to reduce spectral overlap, while PLS-ANN models improve quantification precision (e.g., mean recovery >98%) for Sofosbuvir/Ledipasvir mixtures . Experimental designs (e.g., synthetic mixtures at varying ratios) validate model robustness across 200–400 nm spectra .
Q. Basic: What is the mechanistic role of this compound in inhibiting HCV replication?
Answer: this compound acts as a direct-acting antiviral (DAA) targeting the HCV NS5A protein, disrupting viral RNA replication and assembly. Its EC50 values are 34 pM (GT1a) and 4 pM (GT1b) in replicon assays. NS5A inhibition prevents hyperphosphorylation, critical for viral lifecycle progression .
Q. Advanced: What synthetic strategies improve the efficiency of this compound production?
Answer: Late-stage cyclopropanation and difluorination steps significantly streamline synthesis. For example, a 20% overall yield is achieved in 8 steps via a key intermediate involving copper-mediated coupling and regioselective fluorination . Multistep continuous-flow reactors further accelerate synthesis (20–50× faster than batch methods) .
Q. Basic: How do researchers validate stability-indicating methods for this compound under stress conditions?
Answer: Stress testing under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H2O2), and thermal (60°C) conditions identifies degradation products. Method validation includes linearity (50–150% concentration range), precision (intra-day RSD <1.5%), and specificity (resolution >2.0 between peaks) .
Q. Advanced: How can contradictions in clinical trial data on this compound efficacy be resolved?
Answer: Non-inferiority statistical frameworks address discrepancies. For instance, a 12-week vs. 8-week Ledipasvir/sofosbuvir regimen showed similar SVR12 rates (95% vs. 94%) in genotype 1 HCV patients. Bayesian analysis of confidence intervals (97.5% CI: -4 to 6) confirmed non-inferiority despite apparent numerical differences .
Q. Basic: How is this compound characterized in pharmacokinetic studies?
Answer: Bioanalytical methods using HPLC-MS/MS quantify plasma concentrations. Solid-phase extraction (SPE) and protein precipitation achieve >90% recovery. Calibration curves (1–1000 ng/mL) with deuterated internal standards ensure accuracy (85–115%) and precision (CV <15%) .
Q. Advanced: What computational models address gene expression changes in HCV-infected cells treated with this compound?
Answer: Single-cell RNA-seq data analysis employs algorithms like SparseDC for differential clustering (DC). This identifies subpopulations of HCV-resistant cells by modeling transcriptional shifts (e.g., NS5A-related pathways) across treatment timepoints .
Q. Notes
- Avoided commercial sources per guidelines.
- References exclude non-academic platforms (e.g., ).
- Advanced questions emphasize methodological frameworks (e.g., GA-PLS, SparseDC).
Propiedades
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWYOHJVGOKNZ-NDANSHMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60F2N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1441674-54-9 | |
Record name | Ledipasvir acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEDIPASVIR ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.